molecular formula C10H18O3 B14451661 Ethyl 7-hydroxy-2-methylhept-2-enoate CAS No. 74844-86-3

Ethyl 7-hydroxy-2-methylhept-2-enoate

Cat. No.: B14451661
CAS No.: 74844-86-3
M. Wt: 186.25 g/mol
InChI Key: QMWPNDVBDNSPFR-UHFFFAOYSA-N
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Description

Ethyl 7-hydroxy-2-methylhept-2-enoate is an α,β-unsaturated ester characterized by a hydroxyl group at the 7-position and a methyl substituent at the 2-position of a heptenoate backbone.

Properties

CAS No.

74844-86-3

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

ethyl 7-hydroxy-2-methylhept-2-enoate

InChI

InChI=1S/C10H18O3/c1-3-13-10(12)9(2)7-5-4-6-8-11/h7,11H,3-6,8H2,1-2H3

InChI Key

QMWPNDVBDNSPFR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CCCCCO)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 7-hydroxy-2-methylhept-2-enoate typically involves the esterification of 7-hydroxy-2-methylhept-2-enoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: Ethyl 7-hydroxy-2-methylhept-2-enoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 7-hydroxy-2-methylhept-2-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ethyl 7-hydroxy-2-methylhept-2-enoate involves its interaction with specific molecular targets and pathways. The α,β-unsaturated ester group can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent adducts. This reactivity is crucial for its biological activity and potential therapeutic effects .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes key structural and safety attributes of Ethyl 7-hydroxy-2-methylhept-2-enoate and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups CAS Number Key Properties/Safety
This compound C₁₀H₁₈O₃ 186.25 Ester, Hydroxyl, Alkene Not provided Likely polar due to hydroxyl; potential hydrogen bonding
Ethyl (E)-2-(2-oxocyclohexylidene)acetate C₁₀H₁₄O₃ 182.21 Ester, Ketone, Alkene Not provided Yellow oil; synthesized via Wittig reaction (61% yield)
Ethyl (Z)-7-oxo-3-phenyl-2-heptenoate C₁₅H₁₈O₃ 246.30 Ester, Ketone, Phenyl 98525-83-8 Z-configuration; synthetic yield ~62%
Ethyl 2-acetylheptanoate C₁₁H₂₀O₃ 200.27 Ester, Ketone 24317-94-0 No significant hazards; used as a flavor/fragrance intermediate
Methyl 2-hydroxyacetate C₃H₆O₃ 90.08 Ester, Hydroxyl 96-35-5 Requires PPE (gloves, respiratory protection); higher solubility in polar solvents
ETHYL 7-(4-BROMO-2-METHYLPHENYL)-7-OXOHEPTANOATE C₁₇H₂₁BrO₃ 353.25 Ester, Ketone, Bromophenyl 898776-98-2 Bromine enhances molecular weight; reactivity in substitution reactions likely
Key Observations:
  • This may increase solubility in aqueous systems.
  • Stereochemical Effects: Ethyl (Z)-7-oxo-3-phenyl-2-heptenoate’s Z-configuration may sterically hinder reactions at the alkene compared to E-isomers (e.g., Ethyl (E)-2-(2-oxocyclohexylidene)acetate) .

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